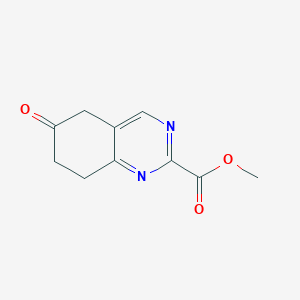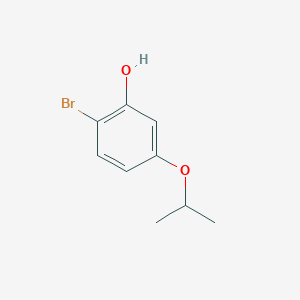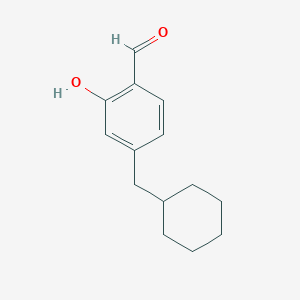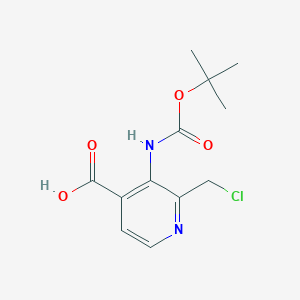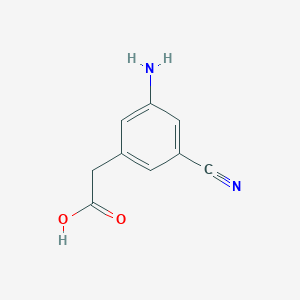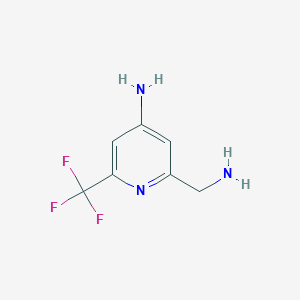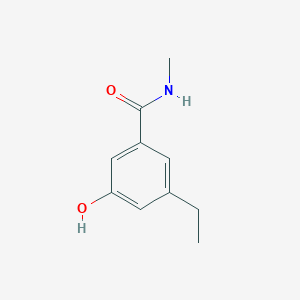
3-Ethyl-5-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It is characterized by the presence of an ethyl group at the third position, a hydroxyl group at the fifth position, and a methyl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through the direct condensation of 3-ethyl-5-hydroxybenzoic acid with N-methylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives often involves catalytic processes. For example, copper-based metal-organic frameworks can promote oxidative couplings, allowing for the efficient synthesis of amides . This method is highly effective, with excellent conversion rates and yields, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Ethyl-5-keto-N-methylbenzamide.
Reduction: 3-Ethyl-5-hydroxy-N-methylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
3-Ethyl-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzamide: Lacks the ethyl and hydroxyl groups, making it less versatile in certain reactions.
3-Hydroxy-N-methylbenzamide: Similar structure but without the ethyl group, affecting its reactivity and applications.
N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, structurally similar but with different functional groups.
Uniqueness
3-Ethyl-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other benzamide derivatives.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-8(10(13)11-2)6-9(12)5-7/h4-6,12H,3H2,1-2H3,(H,11,13) |
Clé InChI |
AFXDTULLCBUVPE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


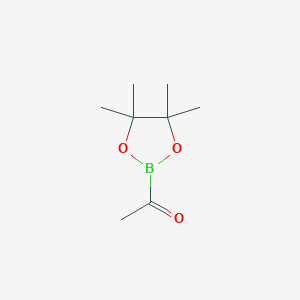

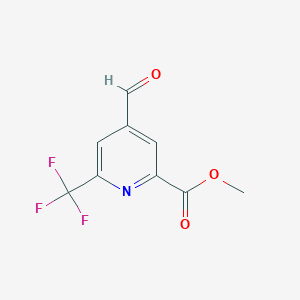
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)

![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
